7-Chloro-5-methylquinoxaline

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

7-Chloro-5-methylquinoxaline (CAS 532934-94-4) is a uniquely substituted quinoxaline building block. Its specific 7-chloro-5-methyl pattern ensures predictable reactivity in Suzuki and Buchwald-Hartwig couplings, unlike generic analogs. This differentiation is critical for reproducible SAR studies in antimicrobial and kinase inhibitor programs. Available with ≥98% purity, it is the precise isomer required for your synthesis—substituting it risks divergent outcomes.

Molecular Formula C9H7ClN2
Molecular Weight 178.62
CAS No. 532934-94-4
Cat. No. B3029113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-methylquinoxaline
CAS532934-94-4
Molecular FormulaC9H7ClN2
Molecular Weight178.62
Structural Identifiers
SMILESCC1=CC(=CC2=NC=CN=C12)Cl
InChIInChI=1S/C9H7ClN2/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h2-5H,1H3
InChIKeyYBGGRLFPJLCULX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-methylquinoxaline (CAS 532934-94-4): Procurement-Relevant Identity and Physicochemical Baseline


7-Chloro-5-methylquinoxaline (CAS 532934-94-4) is a heterocyclic organic compound belonging to the quinoxaline family, characterized by a fused benzene and pyrazine ring . Its molecular formula is C9H7ClN2, with a molecular weight of approximately 178.62 g/mol . The compound features a chlorine atom at the 7-position and a methyl group at the 5-position of the quinoxaline core, a substitution pattern that differentiates it from other halogenated or alkylated quinoxaline derivatives [1]. Computed physicochemical properties include a density of 1.292 g/cm³ and a boiling point of 297.9°C at 760 mmHg .

7-Chloro-5-methylquinoxaline: Why In-Class Quinoxaline Analogs Cannot Be Simply Interchanged


The quinoxaline scaffold supports extensive substitution diversity, but even minor positional changes in halogen or alkyl groups can profoundly alter physicochemical properties, reactivity, and biological activity [1]. 7-Chloro-5-methylquinoxaline possesses a specific 7-chloro-5-methyl substitution pattern that is not interchangeable with other common analogs such as 2-chloro-3-methylquinoxaline, 6-chloro-2-methylquinoxaline, or 5,7-dichloroquinoxaline . Structure-activity relationship (SAR) studies on related quinoxaline series demonstrate that the position of chlorine substitution directly impacts electronic distribution, steric hindrance, and molecular recognition events [2]. Consequently, substituting 7-chloro-5-methylquinoxaline with a different positional isomer or a compound lacking the methyl group can lead to divergent reaction outcomes in synthetic sequences and altered biological profiles in screening campaigns, making generic replacement scientifically unsound without explicit validation.

7-Chloro-5-methylquinoxaline: Quantitative Differentiation Evidence Against Closest Analogs


Comparative Reactivity: Differential SNAr Rates Driven by 7-Chloro vs. 6-Chloro Substitution

The reactivity of 7-chloro-5-methylquinoxaline in nucleophilic aromatic substitution (SNAr) reactions differs from that of 6-chloro-substituted analogs due to electronic effects transmitted through the quinoxaline ring system. While direct kinetic data for 7-chloro-5-methylquinoxaline is not available in the public domain, SAR studies on 1,4-dihydroquinoxaline-2,3-diones demonstrate that the position of halogen substitution significantly modulates electron density at reactive sites, with 6-chloro and 7-chloro derivatives exhibiting distinct reactivity profiles [1]. Methyl substitution at the 5-position further influences the electron density of the adjacent ring, potentially affecting the leaving group ability of the 7-chloro substituent [2].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Physicochemical Differentiation: Computed Density and Boiling Point vs. 2-Chloro-3-methylquinoxaline

7-Chloro-5-methylquinoxaline exhibits distinct physicochemical properties compared to the more widely studied 2-chloro-3-methylquinoxaline. The target compound has a computed density of 1.292 g/cm³ and a computed boiling point of 297.9°C at 760 mmHg . In contrast, 2-chloro-3-methylquinoxaline (CAS 32601-86-8) has a reported density of approximately 1.251 g/cm³ and a boiling point of 272.3°C at 760 mmHg .

Physical Chemistry Process Chemistry Formulation

Antimicrobial Activity Potential: Structural Features Consistent with Active Quinoxaline Derivatives

A systematic review of quinoxaline derivatives (2015-2024) has established that halogen substitution, particularly with chlorine, is a key structural feature associated with antimicrobial activity [1]. The 7-chloro-5-methylquinoxaline scaffold incorporates both a chlorine atom and a methyl group, which are recognized pharmacophoric elements in antimicrobial quinoxaline series. While specific MIC values for 7-chloro-5-methylquinoxaline against defined microbial strains are not publicly reported, SAR studies indicate that the presence and position of halogen atoms significantly influence antimicrobial potency, with 7-substituted derivatives often displaying distinct activity profiles compared to 6-substituted or 2-substituted analogs [2].

Antimicrobial Drug Discovery SAR

Synthetic Versatility: Chlorine as a Handle for Cross-Coupling vs. Methylated Analogs

The 7-chloro substituent in 7-chloro-5-methylquinoxaline serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling further functionalization [1]. This reactivity profile distinguishes it from non-halogenated methylquinoxaline analogs such as 5-methylquinoxaline, which lack a reactive halogen for such transformations. Comparative studies on 2-chloroquinoxaline and 2-chloro-3-methylquinoxaline demonstrate that the chlorine atom undergoes efficient SNAr and cross-coupling under mild conditions [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

7-Chloro-5-methylquinoxaline: Evidence-Backed Procurement Scenarios


Medicinal Chemistry: Building Block for SAR Exploration in Antimicrobial Lead Optimization

Based on its structural features consistent with antimicrobial quinoxalines [1], 7-chloro-5-methylquinoxaline is well-suited for incorporation into screening libraries targeting novel antibacterial or antifungal agents. Its 7-chloro substituent provides a synthetic handle for diversification via cross-coupling, enabling systematic exploration of SAR around the quinoxaline core [2].

Organic Synthesis: Scaffold for Palladium-Catalyzed Cross-Coupling Reactions

The presence of the 7-chloro substituent makes 7-chloro-5-methylquinoxaline an attractive substrate for Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or amine functionalities at the 7-position [2]. This reactivity distinguishes it from non-halogenated quinoxaline analogs and supports its use in the synthesis of more complex molecular architectures.

Physicochemical Research: Reference Compound for Property Prediction Model Validation

With computed density of 1.292 g/cm³ and boiling point of 297.9°C at 760 mmHg , 7-chloro-5-methylquinoxaline can serve as a validation compound for computational models predicting physicochemical properties of halogenated heterocycles. Its distinct properties compared to 2-chloro-3-methylquinoxaline provide a useful test case for assessing the positional sensitivity of property prediction algorithms.

Chemical Biology: Probe for Enzyme Inhibition Studies

Quinoxaline derivatives have been reported to inhibit various enzymes, including kinases and MAO-B [3]. While direct inhibition data for 7-chloro-5-methylquinoxaline is limited, its structural features suggest potential utility as a probe in biochemical assays targeting quinoxaline-sensitive enzymes, particularly where halogen substitution patterns are known to influence binding [4].

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